An In-Depth Technical Guide to the Chemical Structure Analysis of (R)-Lamivudine Sulfoxide
An In-Depth Technical Guide to the Chemical Structure Analysis of (R)-Lamivudine Sulfoxide
Introduction
Lamivudine, a potent nucleoside reverse transcriptase inhibitor, is a cornerstone in the therapeutic arsenal against HIV and Hepatitis B.[1][2][3] As with any pharmaceutical agent, a comprehensive understanding of its metabolic fate and degradation pathways is critical for ensuring safety and efficacy. Among its known metabolites and impurities is lamivudine sulfoxide.[4][5] The oxidation of the sulfur atom in the oxathiolane ring introduces a new chiral center, leading to two diastereomers: (R)-lamivudine sulfoxide and (S)-lamivudine sulfoxide.[6][7][8]
This guide provides an in-depth technical exploration of the analytical methodologies required for the unambiguous structural elucidation and stereochemical assignment of (R)-lamivudine sulfoxide. For professionals in drug development and quality control, mastering these techniques is paramount for distinguishing between diastereomers, which may possess different toxicological and pharmacological profiles. We will delve into the causality behind experimental choices, presenting a self-validating, integrated analytical workflow grounded in authoritative scientific principles.
Physicochemical Properties and Stereochemistry of (R)-Lamivudine Sulfoxide
(R)-Lamivudine sulfoxide is a metabolite formed by the oxidation of the sulfur atom in the lamivudine molecule.[5] Its chemical formula is C8H11N3O4S, with a molecular weight of approximately 245.26 g/mol .[5][9][10] The introduction of the sulfoxide group creates a new stereocenter at the sulfur atom, in addition to the existing chiral centers within the oxathiolane ring.
The systematic IUPAC name for (R)-lamivudine sulfoxide is 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one.[4][5] The "(R)" designation specifically refers to the configuration at the sulfur atom. Understanding this three-dimensional arrangement is crucial and requires sophisticated analytical techniques to differentiate it from its (S)-sulfoxide counterpart.
Table 1: Core Physicochemical Properties of (R)-Lamivudine Sulfoxide
| Property | Value | Source |
| CAS Number | 160552-54-5 | [4][5][] |
| Molecular Formula | C8H11N3O4S | [4][5][10] |
| Molecular Weight | 245.26 g/mol | [9][10] |
| Exact Mass | 245.0470 Da | [4][5] |
| IUPAC Name | 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | [4][5] |
Spectroscopic and Chromatographic Characterization
A multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography is essential for the complete and unambiguous structural determination of (R)-lamivudine sulfoxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure and stereochemistry of organic molecules.[12][13][14] For (R)-lamivudine sulfoxide, a suite of 1D and 2D NMR experiments is required.
Expertise in Action: Why a Multi-Dimensional NMR Approach is Critical While 1D ¹H NMR provides initial information on proton environments, the complexity of the spin systems in the oxathiolane ring necessitates 2D experiments. COSY (Correlation Spectroscopy) is used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular skeleton. The key to assigning the sulfoxide's stereochemistry often lies in Nuclear Overhauser Effect (NOESY) experiments, which identify protons that are close in space, providing definitive proof of the relative orientation of the S=O bond to the rest of the molecule.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isolated (R)-lamivudine sulfoxide in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4.
-
1D NMR Acquisition: Acquire ¹H and ¹³C spectra. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
2D NMR Acquisition:
-
COSY: To map ¹H-¹H coupling networks.
-
HSQC: To identify ¹H-¹³C one-bond correlations.
-
HMBC: To establish long-range ¹H-¹³C connectivities, crucial for assigning quaternary carbons and linking molecular fragments.
-
NOESY/ROESY: To determine through-space correlations, which are essential for confirming the stereochemistry at the sulfur atom.
-
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties
| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale for Shift |
| Cytosine Ring | 5.5 - 8.0 | 95 - 167 | Aromatic and vinylic protons/carbons in a heterocyclic system. |
| Oxathiolane Ring | 3.0 - 6.5 | 38 - 92 | Protons and carbons adjacent to heteroatoms (S, O, N) are deshielded. |
| Hydroxymethyl Group | 3.5 - 4.0 | ~60 | Aliphatic protons/carbon attached to an oxygen atom. |
Note: Specific chemical shifts can vary based on solvent and experimental conditions. These are general ranges based on similar structures.[15]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, and its fragmentation patterns can offer confirmatory structural evidence.
Expertise in Action: The Power of High-Resolution MS/MS High-Resolution Mass Spectrometry (HRMS), often using an Orbitrap or Time-of-Flight (TOF) analyzer, is employed to determine the exact mass of the molecule with high precision. This allows for the confident determination of the elemental formula (C8H11N3O4S). Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion. The resulting fragmentation pattern serves as a fingerprint, helping to confirm the connectivity of the cytosine base to the sulfoxidized oxathiolane ring.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatography: Utilize a reverse-phase C18 column with a gradient elution. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the protonated molecule, [M+H]⁺.
-
MS Scan: Perform a full scan to detect the [M+H]⁺ ion at an expected m/z of approximately 246.054.
-
MS/MS Fragmentation: Select the parent ion (m/z 246.054) for collision-induced dissociation (CID) and acquire the fragment ion spectrum. Key fragments would correspond to the loss of the hydroxymethyl group and cleavage of the oxathiolane ring.
Chiral Chromatography
Since (R)- and (S)-lamivudine sulfoxides are diastereomers, they can be separated using chiral chromatography. This is essential for isolating the (R)-isomer for characterization and for quantifying its presence in a mixture.
Expertise in Action: Selecting the Right Chiral Stationary Phase The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating diastereomers of this nature.[2] Method development involves screening different columns and mobile phases to achieve baseline resolution (Rs > 1.5) between the two diastereomers.[16]
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a common starting point.[17]
-
Mobile Phase: A mixture of a polar organic solvent like ethanol or isopropanol with an alkane like hexane is often used. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds.[2]
-
Detection: UV detection at a wavelength of approximately 270 nm is suitable for the cytosine chromophore.[2][18]
-
System Suitability: The method must be validated by demonstrating adequate resolution between the (R) and (S) peaks, typically with a resolution factor >1.5.[16][19]
Integrated Strategy for Structural Elucidation
A robust and reliable structural elucidation strategy follows a logical workflow, integrating the techniques discussed above. Each step provides a piece of the puzzle, leading to a final, unambiguous identification.
Caption: Integrated workflow for the structural elucidation of (R)-lamivudine sulfoxide.
Conclusion
The chemical structure analysis of (R)-lamivudine sulfoxide is a rigorous process that demands a synergistic application of advanced analytical techniques. Unambiguous identification is not merely an academic exercise; it is a regulatory and safety necessity. By integrating high-resolution mass spectrometry for formula determination, a suite of 2D NMR experiments for detailed structural and stereochemical assignment, and chiral chromatography for diastereomeric separation, researchers can confidently characterize this critical metabolite. The causality-driven, self-validating protocols outlined in this guide provide a robust framework for drug development professionals, ensuring the purity, safety, and quality of lamivudine-based therapeutics.
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